6-(Difluoromethyl)-2-methylpyrimidin-4-ol
Overview
Description
6-(Difluoromethyl)-2-methylpyrimidin-4-ol is a heterocyclic compound featuring a pyrimidine ring substituted with a difluoromethyl group at the 6-position, a methyl group at the 2-position, and a hydroxyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the radical difluoromethylation of pyrimidine derivatives using difluoromethylating agents such as bromodifluoromethane (BrCF2H) under photoredox catalysis . Another approach involves the nucleophilic substitution of a suitable precursor with difluoromethyl anions generated in situ .
Industrial Production Methods: Industrial production of 6-(Difluoromethyl)-2-methylpyrimidin-4-ol may involve large-scale difluoromethylation processes using continuous flow reactors to ensure efficient and scalable synthesis. The use of metal-catalyzed cross-coupling reactions and radical difluoromethylation techniques are also explored for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 6-(Difluoromethyl)-2-methylpyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydropyrimidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts like palladium or copper.
Major Products Formed:
Oxidation: Formation of difluoromethyl ketones or aldehydes.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
6-(Difluoromethyl)-2-methylpyrimidin-4-ol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Difluoromethyl)-2-methylpyrimidin-4-ol involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, enhancing the compound’s binding affinity and selectivity. This interaction can modulate biological pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
6-(Trifluoromethyl)-2-methylpyrimidin-4-ol: Similar structure but with a trifluoromethyl group, which may exhibit different chemical and biological properties.
2-Methyl-4-hydroxypyrimidine: Lacks the difluoromethyl group, resulting in different reactivity and applications.
6-(Difluoromethyl)-2-ethylpyrimidin-4-ol: Similar but with an ethyl group at the 2-position, which can affect its chemical behavior.
Uniqueness: 6-(Difluoromethyl)-2-methylpyrimidin-4-ol is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound in drug design and other applications .
Properties
IUPAC Name |
4-(difluoromethyl)-2-methyl-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2O/c1-3-9-4(6(7)8)2-5(11)10-3/h2,6H,1H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSXNMDGSUKSGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.